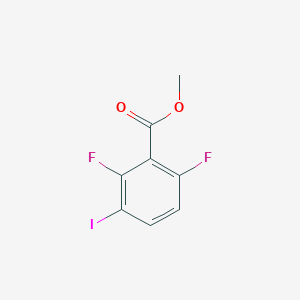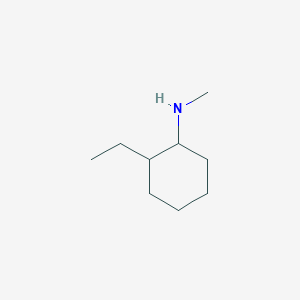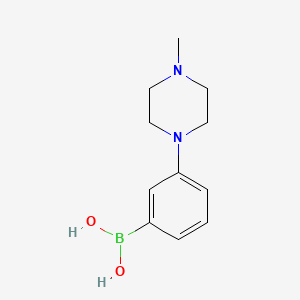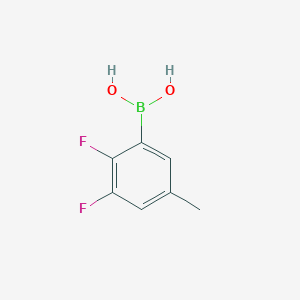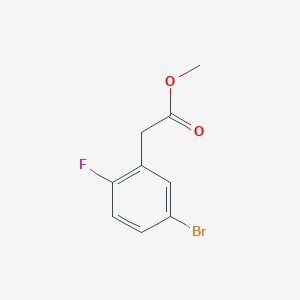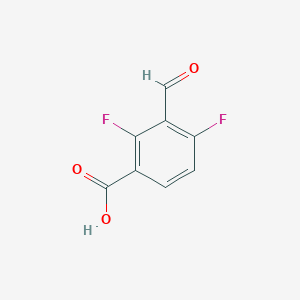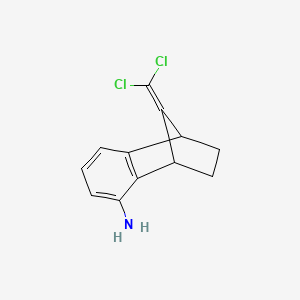
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Vue d'ensemble
Description
The compound “9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine” is also known as Benzovindiflupyr . It is a fungicide active against a range of fungal diseases on cereals and other crops . The empirical formula is C18H15Cl2F2N3O and it has a molecular weight of 398.23 .
Physical And Chemical Properties Analysis
Benzovindiflupyr is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems .Applications De Recherche Scientifique
Cycloproparene Studies and Bicyclo[5.1.0]octa-1,3,6-triene Synthesis
Research by Halton and Russell (1992) explored the use of dichloromethylene-bridged annulene in synthesizing bicyclo[5.1.0]octa-1,3,6-triene. This study highlights the potential of such compounds in creating unique chemical structures, valuable in further chemical research (Halton & Russell, 1992).
Intramolecular Donor-Stabilized Silenes
Pötter et al. (2001) investigated the formation of intramolecularly donor-stabilized silenes using dichloromethyl derivatives. This study contributes to understanding the stability and reactivity of silenes, which are significant in organosilicon chemistry (Pötter et al., 2001).
Cycloaddition Reactions
Halton and Russell (1991) examined the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, a compound closely related to 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Their findings contribute to the understanding of reaction mechanisms involving such compounds (Halton & Russell, 1991).
Synthesis and Stereochemical Analysis
Layton et al. (1984) synthesized a rigid phenylalanine analogue using a related compound. Their study provides insights into the stereochemistry of such molecules, which is crucial in medicinal and organic chemistry (Layton et al., 1984).
Stereoselectivity in Metal Hydride Reductions
Okada, Tomita, and Oda (1989) explored the stereoselectivity in metal hydride reductions of similar compounds. This research is significant for understanding the influence of molecular structure on chemical reactions (Okada, Tomita, & Oda, 1989).
Photochemistry in Protic Media
Morrison and Nylund (1976) studied the photochemistry of a related compound in protic media, revealing novel photoinduced reactions. Such studies are valuable in understanding photochemical processes in organic chemistry (Morrison & Nylund, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
11-(dichloromethylidene)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-12(14)11-7-4-5-8(11)10-6(7)2-1-3-9(10)15/h1-3,7-8H,4-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAAZYGJAXMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=C(Cl)Cl)C1C3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



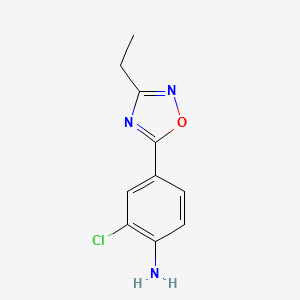
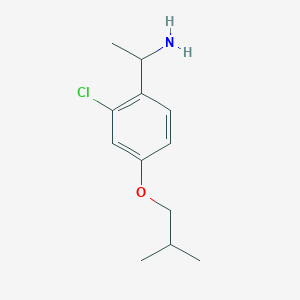
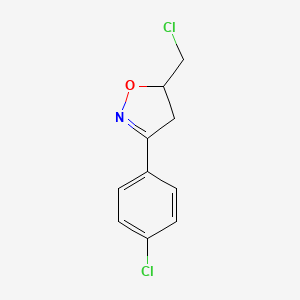
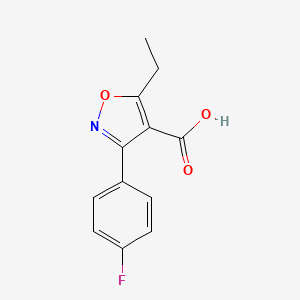
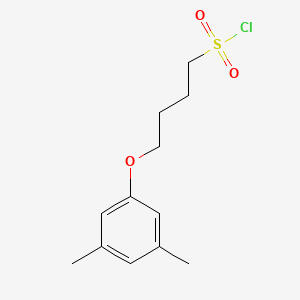

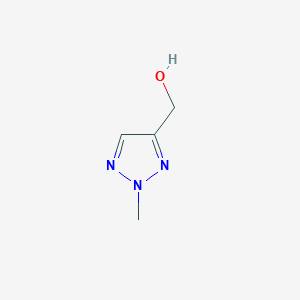
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)
